
4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis details for “4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide” were not found, related compounds have been synthesized using various methods. For instance, a group of novel (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides, (E)-4-[5-styryl1,3,4-oxadiazol-2-yl]benzenesulfonamides, and (E)-2-(2,4-dichlorophenyl)-5-(2-arylvinyl)-1,3,4-oxadiazols have been synthesized using the Wittig reaction .Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole nucleus, which is a key component of many biologically active compounds . The indole nucleus is aromatic in nature due to the presence of excessive π-electrons delocalization .Scientific Research Applications
Antimicrobial and Anticancer Evaluation
One study synthesized a series of benzenesulfonamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. Compounds were found to be effective against various microbial strains and exhibited anticancer activity against cell lines, suggesting potential therapeutic applications (Kumar et al., 2014).
Carbonic Anhydrase Inhibitory Activity
Another research focused on novel benzenesulfonamides that were investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA). These compounds showed potent inhibition of CA isoforms, particularly those associated with tumors, indicating potential for anticancer applications (Eldehna et al., 2017). Additionally, ureido-substituted benzenesulfonamides demonstrated potent inhibition of CA IX and showed antimetastatic activity in a model of breast cancer metastasis, highlighting their potential as novel antimetastatic drugs (Pacchiano et al., 2011).
Pain and Inflammation Modulation
The synthesis and testing of 3-substituted 1-(4-benzenesulfonamide)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazoles demonstrated anti-hyperalgesic and anti-edematogenic effects in animal models, suggesting their utility in pain and inflammation management (Lobo et al., 2015).
Potent CA IX Inhibitors
Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties revealed these compounds as potent inhibitors of CA IX, a validated drug target for anticancer agents. This indicates their potential in the development of targeted cancer therapies (Lolak et al., 2019).
Anticancer Lead Compounds
Studies on benzenesulfonamide derivatives have identified compounds with selective inhibitory effects on tumor-associated carbonic anhydrase isoforms, suggesting their potential as leads for anticancer drug development. For instance, novel ureido benzenesulfonamides showed significant inhibitory activity against CA IX and XII, highlighting their potential for further pharmacological studies in cancer treatment (Nabih Lolak et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . This interaction can result in changes that contribute to the compound’s overall effect .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to various downstream effects .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially have a diverse range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12(2)11-24-15-4-6-16(7-5-15)25(22,23)20-14-3-8-17-13(9-14)10-18(21)19-17/h3-9,12,20H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPILMRJJBWKQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
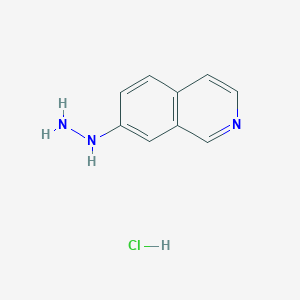
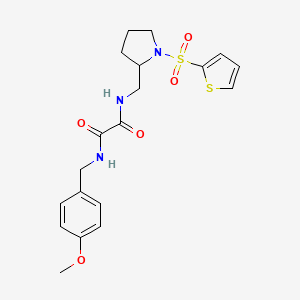
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2687925.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2687926.png)
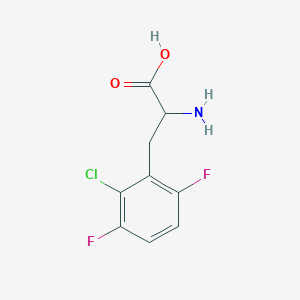
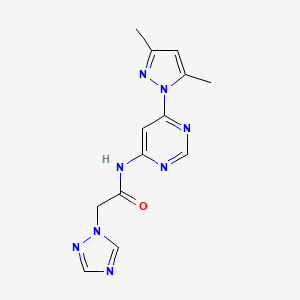
![Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate](/img/structure/B2687930.png)
![N-benzyl-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687932.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687936.png)
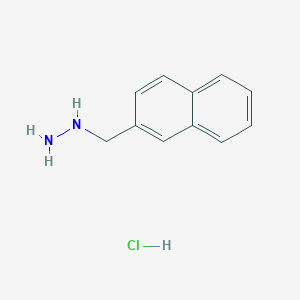
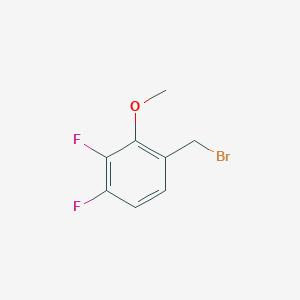


![2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2687943.png)
